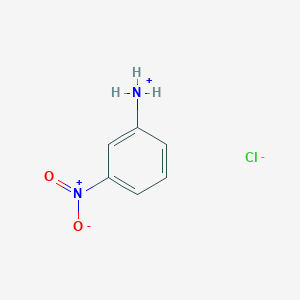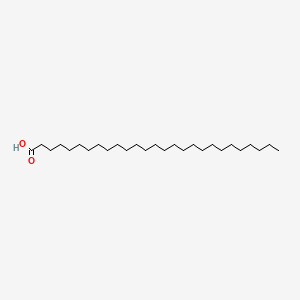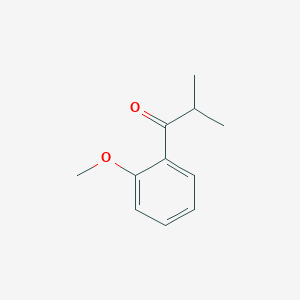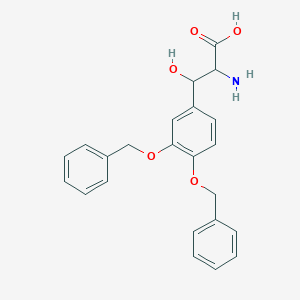
4-Nitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phosphate can be synthesized by treating p-nitrophenol with phosphorus oxychloride (POCl3) followed by hydrolysis to yield 4-nitrophenyl phosphoric acid . This intermediate can then be neutralized to form 4-nitrophenyl monosodium phosphate or 4-nitrophenyl disodium phosphate .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes the addition reaction of p-nitrophenol with POCl3, followed by hydrolysis and neutralization to obtain the desired phosphate salts . The final product is typically obtained as a white powder through vacuum freeze drying .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl phosphate undergoes hydrolysis, particularly in the presence of phosphatases, to produce 4-nitrophenol and inorganic phosphate . This reaction is commonly used in enzyme assays to measure phosphatase activity .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at an alkaline pH, often using glycine or diethanolamine buffers . The reaction can be stopped by adding a strong alkali such as sodium hydroxide .
Major Products: The primary product of the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Scientific Research Applications
4-Nitrophenyl phosphate is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 4-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of 4-nitrophenol and inorganic phosphate . The reaction proceeds through the formation of a covalent enzyme-phosphate intermediate, which is then hydrolyzed to release the products .
Comparison with Similar Compounds
4-Nitrophenyl phosphate is unique in its use as a chromogenic substrate for phosphatase assays. Similar compounds include:
4-Nitrophenyl acetate: Used as a substrate for carbonic anhydrase assays.
4-Nitrophenyl-β-D-glucopyranoside: Used to assay various glycosidase enzymes.
Bis(4-nitrophenyl) phosphate: Another substrate used in phosphatase assays.
These compounds share the common feature of releasing 4-nitrophenol upon enzymatic cleavage, making them useful in various biochemical assays .
Properties
CAS No. |
12778-12-0 |
|---|---|
Molecular Formula |
C6H4NO6P-2 |
Molecular Weight |
217.07 g/mol |
IUPAC Name |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
InChI Key |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Related CAS |
32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Acetylamino)phenylsulfonyl]-L-proline](/img/structure/B7797554.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B7797566.png)




![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)



